BI-1230

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

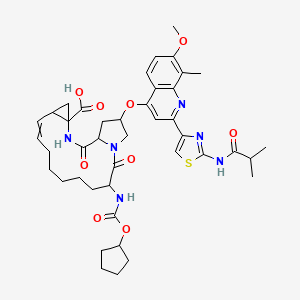

14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N6O9S/c1-23(2)36(49)46-40-44-31(22-58-40)30-19-34(28-16-17-33(55-4)24(3)35(28)43-30)56-27-18-32-37(50)47-42(39(52)53)20-25(42)12-8-6-5-7-9-15-29(38(51)48(32)21-27)45-41(54)57-26-13-10-11-14-26/h8,12,16-17,19,22-23,25-27,29,32H,5-7,9-11,13-15,18,20-21H2,1-4H3,(H,45,54)(H,47,50)(H,52,53)(H,44,46,49) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCVJBZPFAJZFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N6O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BIBW 2992 (Afatinib): A Comprehensive Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBW 2992, also known as Afatinib, is a potent, orally bioavailable, and irreversible inhibitor of the ErbB family of receptor tyrosine kinases. This technical guide provides an in-depth analysis of the target specificity and selectivity of BIBW 2992, crucial aspects for its clinical efficacy and safety profile. Through a comprehensive review of preclinical data, this document details the quantitative binding affinities of Afatinib to its primary targets and a broad panel of kinases. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, signaling pathway diagrams and experimental workflow visualizations are included to facilitate a deeper understanding of its mechanism of action and evaluation.

Introduction

BIBW 2992 (Afatinib) is a second-generation tyrosine kinase inhibitor (TKI) that distinguishes itself from first-generation TKIs through its irreversible mechanism of action.[1][2] It was designed to covalently bind to and inhibit signaling from the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4 (ErbB4).[3][4] By targeting multiple members of the ErbB family, Afatinib offers a broader and more sustained inhibition of downstream signaling pathways implicated in tumor cell proliferation, survival, and metastasis.[2] This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the target profile of BIBW 2992.

Mechanism of Action

BIBW 2992 is an anilino-quinazoline derivative that acts as an ATP-competitive inhibitor.[1] Its key structural feature is a reactive acrylamide group that forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys803).[1] This irreversible binding leads to a sustained blockade of kinase activity, preventing autophosphorylation and the activation of downstream signaling cascades.[2]

Target Specificity and Potency

The primary targets of BIBW 2992 are members of the ErbB family of receptor tyrosine kinases. Its inhibitory potency is most pronounced against EGFR, HER2, and HER4.

On-Target Activity

BIBW 2992 demonstrates high potency against wild-type and various mutant forms of its primary targets. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating strong binding affinity.

| Target | IC50 (nM) | Reference(s) |

| EGFR (wild-type) | 0.5 | [3] |

| HER2 | 14 | [3] |

| HER4 | 1 | [1] |

Activity Against Clinically Relevant Mutants

A key advantage of BIBW 2992 is its activity against EGFR mutations that confer resistance to first-generation TKIs, such as the T790M "gatekeeper" mutation, albeit with reduced potency compared to activating mutations. It is also highly active against common activating mutations like the L858R substitution and exon 19 deletions.

| Target | IC50 (nM) | Reference(s) |

| EGFR L858R | 0.4 | [5] |

| EGFR delE746-A750 | 0.7 | [5] |

| EGFR L858R/T790M | 10 | [5] |

Target Selectivity Profile

To assess the selectivity of BIBW 2992, its inhibitory activity has been profiled against a broad panel of kinases. The following table summarizes the percentage of inhibition of a selection of kinases at a concentration of 1 µM, derived from KinomeScan data. This provides a comprehensive overview of the off-target profile of Afatinib. A lower percentage of control indicates stronger inhibition.

| Kinase Family | Kinase | Percent of Control (%) |

| TK | EGFR | 0.0 |

| TK | ERBB2 | 0.1 |

| TK | ERBB4 | 0.2 |

| TK | BLK | 0.4 |

| TK | BTK | 0.6 |

| TK | TEC | 0.8 |

| TK | TXK | 1.1 |

| TK | ITK | 1.5 |

| TK | BMX | 2.0 |

| CAMK | MAP4K5 | 3.5 |

| TK | JAK3 | 4.0 |

| STE | MAP2K7 | 5.5 |

| AGC | ROCK2 | 10.0 |

| CMGC | CDK2 | 25.0 |

| CMGC | GSK3B | 30.0 |

| AGC | PKA | 40.0 |

| TKL | IRAK1 | 50.0 |

| TKL | RIPK2 | 60.0 |

| CAMK | CAMK2D | 70.0 |

| CMGC | DYRK1A | 80.0 |

| AGC | AKT1 | 90.0 |

| TK | SRC | 95.0 |

| TK | ABL1 | 98.0 |

Data is representative and compiled from publicly available KinomeScan data. The "Percent of Control" indicates the remaining kinase activity in the presence of 1 µM Afatinib, where a lower number signifies greater inhibition.

Signaling Pathways

BIBW 2992 exerts its anti-tumor effects by inhibiting key signaling pathways downstream of the ErbB receptors, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of BIBW 2992 against a specific kinase.

Materials:

-

Recombinant Kinase (e.g., EGFR, HER2)

-

Kinase-specific substrate

-

BIBW 2992 (Afatinib)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

DMSO

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of BIBW 2992 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted BIBW 2992 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and substrate in assay buffer.

-

Pre-incubate for 15 minutes at room temperature.

-

-

Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each BIBW 2992 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation status of target proteins in cells treated with the inhibitor.

Objective: To assess the inhibitory effect of BIBW 2992 on EGFR and HER2 phosphorylation in a cellular context.

Materials:

-

Cancer cell line expressing EGFR and/or HER2 (e.g., A431, SK-BR-3)

-

Cell culture medium and supplements

-

BIBW 2992 (Afatinib)

-

Ligand for receptor activation (e.g., EGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Treat the cells with various concentrations of BIBW 2992 for a specified time (e.g., 2 hours).

-

-

Receptor Activation: Stimulate the cells with a ligand (e.g., 100 ng/mL EGF) for 10-15 minutes at 37°C.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

BIBW 2992 (Afatinib) is a potent and irreversible inhibitor of the ErbB family of receptors, demonstrating high affinity for EGFR, HER2, and HER4. Its covalent binding mechanism provides sustained inhibition of downstream signaling pathways crucial for tumor growth and survival. The selectivity profile of Afatinib, while primarily focused on the ErbB family, shows some off-target activities that are important to consider in drug development and clinical application. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced activity of this important therapeutic agent. This comprehensive technical guide serves as a valuable resource for understanding the target specificity and selectivity of BIBW 2992, facilitating its effective use in research and clinical settings.

References

- 1. Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beactica.com [beactica.com]

- 3. BIBW-2992 – Reagents Direct [reagentsdirect.com]

- 4. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Afatinib's Irreversible Blockade of the EGFR Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism underpinning the therapeutic efficacy of afatinib, a second-generation tyrosine kinase inhibitor (TKI). We will explore the core principles of its irreversible binding to the Epidermal Growth Factor Receptor (EGFR) kinase domain, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological and experimental processes.

Introduction: The Evolution of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Aberrant EGFR signaling, often driven by activating mutations, is a key oncogenic driver in several malignancies, most notably non-small cell lung cancer (NSCLC).[1][2]

First-generation EGFR TKIs, such as gefitinib and erlotinib, function by reversibly competing with adenosine triphosphate (ATP) at the kinase domain's binding site.[3][4] While effective, their therapeutic benefit is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][5]

Afatinib (formerly BIBW 2992) was developed as a second-generation, irreversible ErbB family blocker to overcome these limitations.[3][6] As an aniline-quinazoline derivative, its unique mechanism of action provides a more sustained and potent inhibition of the EGFR signaling pathway.[4][7] This guide focuses on the specifics of this irreversible interaction.

The Core Mechanism: Covalent Bond Formation

The defining feature of afatinib is its ability to form a stable, covalent bond within the ATP-binding pocket of the EGFR kinase domain.[3][7] This irreversible binding leads to a prolonged suppression of kinase activity that persists until new receptor proteins are synthesized.[7]

The key components of this interaction are:

-

The Electrophilic "Warhead": Afatinib possesses a reactive acrylamide group, which functions as a Michael acceptor.[8][9]

-

The Nucleophilic Target: Within the ATP-binding site of the EGFR kinase domain resides a strategically located cysteine residue, Cys797 .[8][10]

The binding process begins with afatinib reversibly docking into the ATP-binding pocket, guided by non-covalent interactions such as hydrogen bonds with the backbone of Met793 in the hinge region.[2] This initial binding optimally positions the acrylamide group in close proximity to the thiol group of Cys797. A subsequent nucleophilic attack by the Cys797 thiol on the electrophilic Michael acceptor of afatinib results in the formation of a permanent covalent bond.[8][9]

This mechanism extends to other enzymatically active ErbB family members, with afatinib covalently binding to Cys805 in HER2 and Cys803 in HER4 .[7][9] This pan-ErbB blockade is a distinguishing feature compared to first-generation inhibitors.[1][3]

References

- 1. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irreversible tyrosine kinase inhibition of epidermal growth factor receptor with afatinib in EGFR activating mutation–positive advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

- 10. Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Afatinib in ErbB Family Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afatinib is a potent, second-generation, irreversible ErbB family blocker that has demonstrated significant clinical activity in various cancers, particularly non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations. By covalently binding to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), afatinib effectively abrogates downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis. This technical guide provides an in-depth analysis of afatinib's mechanism of action, its impact on ErbB family signaling, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Introduction: The ErbB Family of Receptors

The ErbB family of receptor tyrosine kinases (RTKs) comprises four members: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1][2] These receptors play a pivotal role in regulating cell growth, differentiation, and survival through the activation of downstream signaling cascades.[1] Ligand binding to the extracellular domain of ErbB receptors (with the exception of HER2, which has no known ligand) induces receptor dimerization—either homodimerization or heterodimerization. This dimerization event activates the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.

Two major signaling pathways activated by the ErbB family are the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][4][5] The PI3K/Akt pathway is primarily involved in cell survival and inhibition of apoptosis, while the MAPK/ERK pathway mainly regulates cell proliferation and differentiation. Dysregulation of ErbB signaling, through receptor overexpression, gene amplification, or activating mutations, is a common driver of tumorigenesis in a variety of cancers.

Mechanism of Action of Afatinib

Afatinib is an anilino-quinazoline derivative that functions as an irreversible pan-ErbB inhibitor.[1][6] Unlike first-generation reversible tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib, afatinib forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the kinase domain of EGFR, HER2, and HER4.[7] This irreversible binding leads to a sustained and potent inhibition of kinase activity, effectively blocking downstream signaling.[1][6] By targeting multiple ErbB family members, afatinib can overcome some of the resistance mechanisms that arise with single-target EGFR inhibitors.[6][8]

The irreversible nature of afatinib's binding provides a more prolonged suppression of receptor signaling compared to reversible inhibitors, as the kinase activity remains blocked until new receptor synthesis occurs.[1] Furthermore, its activity against HER2 makes it a valuable agent in cancers driven by HER2 amplification or mutation.[9]

Afatinib's Impact on ErbB Signaling Pathways

Afatinib's primary role is the comprehensive blockade of signaling cascades downstream of EGFR, HER2, and HER4. This inhibition prevents the activation of key pathways implicated in cancer cell proliferation and survival.

Inhibition of the PI3K/Akt Signaling Pathway

Upon activation, ErbB receptors recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the cell membrane where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation while inhibiting apoptosis.

Afatinib treatment leads to a significant reduction in the phosphorylation of Akt (p-Akt) at key residues such as Ser473, thereby inactivating the pathway.[6][10][11] This inhibition of the PI3K/Akt pathway is a critical component of afatinib's anti-tumor activity.

Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical downstream effector of ErbB signaling. Activated ErbB receptors recruit adaptor proteins like Grb2 and Sos, which in turn activate the small GTPase Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that drive cell proliferation, differentiation, and survival.

By blocking the initial activation of the ErbB receptors, afatinib effectively prevents the phosphorylation and activation of ERK1/2.[6][10][12] Multiple studies have demonstrated a dose-dependent decrease in p-ERK levels in cancer cell lines following afatinib treatment.[6]

Below is a diagram illustrating the mechanism of action of Afatinib in the ErbB signaling pathways.

Caption: Mechanism of Afatinib in ErbB Signaling Pathways.

Quantitative Data on Afatinib Efficacy

The potency of afatinib has been quantified through various preclinical and clinical studies. The following tables summarize key quantitative data.

In Vitro Kinase Inhibitory Activity of Afatinib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Target Kinase | IC50 (nM) | Reference |

| EGFRwt | 0.5 | [13] |

| EGFRL858R | 0.4 | [13] |

| EGFRL858R/T790M | 10 | [13] |

| HER2 (ErbB2) | 14 | [13] |

| HER4 (ErbB4) | 1 | [13] |

| EGFR (Exon 19 deletion) | 0.2 | [7] |

| EGFR-KDDWT | < 0.01 | [14] |

| EGFR-KDDD1T | 219.7 ± 62.8 | [14] |

| EGFR-KDDD2T | 898.9 ± 277.1 | [14] |

| EGFR-KDDBDT | 492.3 ± 168.9 | [14] |

Clinical Efficacy of Afatinib in Non-Small Cell Lung Cancer (NSCLC)

The following table presents data from key clinical trials of afatinib in patients with NSCLC harboring EGFR mutations.

| Trial / Mutation Type | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |

| LUX-Lung 3 | Afatinib | - | 11.1 | [5] |

| Cisplatin/Pemetrexed | - | 6.9 | [5] | |

| LUX-Lung 6 | Afatinib | - | 11.0 | [5] |

| Gemcitabine/Cisplatin | - | 5.6 | [5] | |

| LUX-Lung 7 | Afatinib | - | 11.0 | [5] |

| Gefitinib | - | 10.9 | [5] | |

| Uncommon Mutations (G719X) | Afatinib | 78% | 13.8 | [5] |

| Uncommon Mutations (L861Q) | Afatinib | 56% | 8.2 | [5] |

| Uncommon Mutations (S768I) | Afatinib | 100% | 14.7 | [5] |

| ACHILLES/TORG1834 (Uncommon Mutations) | Afatinib | 61.7% | 10.6 | [15] |

| Chemotherapy | - | 5.7 | [15] |

Clinical Efficacy of Afatinib in HER2-Positive Breast Cancer

| Trial | Treatment Arm | Objective Response Rate (ORR) | Additional Notes | Reference |

| LUX-Breast 2 (Part A) | Afatinib Monotherapy | 18% | Patients failed prior HER2-targeted therapy | [16] |

| LUX-Breast 2 (Part B) | Afatinib + Vinorelbine or Paclitaxel | 31% | Patients progressed on afatinib monotherapy | [16] |

| LUX-Breast 3 | Afatinib Monotherapy | 30.0% | Patients with progressive brain metastases | [17] |

| Afatinib + Vinorelbine | 34.2% | Patients with progressive brain metastases | [17] | |

| Investigator's Choice | 41.9% | Patients with progressive brain metastases | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of afatinib.

In Vitro Kinase Inhibition Assay

This assay measures the ability of afatinib to inhibit the enzymatic activity of purified ErbB family kinases.

Materials:

-

Purified recombinant human EGFR, HER2, or HER4 kinase domain

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Afatinib (or other inhibitors)

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of afatinib in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and afatinib solution to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each afatinib concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Below is a diagram illustrating the workflow for a kinase inhibition assay.

References

- 1. 4.2. Drugs and Cell Viability Assay [bio-protocol.org]

- 2. Efficacy of the Irreversible ErbB Family Blocker Afatinib in Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI)–Pretreated Non–Small-Cell Lung Cancer Patients with Brain Metastases or Leptomeningeal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase II Study of Afatinib in Patients With Tumors With Human Epidermal Growth Factor Receptor 2–Activating Mutations: Results From the National Cancer Institute–Molecular Analysis for Therapy Choice ECOG-ACRIN Trial (EAY131) Subprotocol EAY131-B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Afatinib for the Treatment of Non-Small Cell Lung Cancer Harboring Uncommon EGFR Mutations: An Updated Database of 1023 Cases Brief Report [frontiersin.org]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

- 11. karger.com [karger.com]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. synapse.koreamed.org [synapse.koreamed.org]

- 15. Afatinib vs Chemotherapy in NSCLC With Uncommon Activating EGFR Mutations - The ASCO Post [ascopost.com]

- 16. Afatinib alone and in combination with vinorelbine or paclitaxel, in patients with HER2-positive breast cancer who failed or progressed on prior trastuzumab and/or lapatinib (LUX-Breast 2): an open-label, multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Afatinib alone or afatinib plus vinorelbine versus investigator's choice of treatment for HER2-positive breast cancer with progressive brain metastases after trastuzumab, lapatinib, or both (LUX-Breast 3): a randomised, open-label, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Irreversible ErbB Family Blocker: A Technical Guide to the Discovery and Development of BIBW 2992 (Afatinib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBW 2992, later named Afatinib, is a second-generation tyrosine kinase inhibitor (TKI) that distinguishes itself through its irreversible binding mechanism to members of the ErbB family of receptors. This technical guide provides a comprehensive overview of the discovery, preclinical, and clinical development of BIBW 2992. It details the compound's mechanism of action, key experimental data, and the methodologies employed in its evaluation. The information is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development.

Introduction: The Rationale for an Irreversible Inhibitor

First-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the development of acquired resistance, most commonly through the T790M secondary mutation in the EGFR kinase domain, limited their long-term efficacy. This clinical challenge spurred the development of next-generation inhibitors capable of overcoming these resistance mechanisms.

BIBW 2992 was designed as an anilino-quinazoline derivative with a reactive acrylamide group.[1][2] This structural feature allows it to form a covalent bond with a specific cysteine residue within the ATP-binding site of EGFR, HER2, and ErbB4, leading to irreversible inhibition.[3][4][5] This mode of action offered the potential for more sustained and potent target inhibition, including activity against EGFR mutants resistant to first-generation TKIs.[1][2]

Mechanism of Action: Covalent and Irreversible Inhibition

BIBW 2992 is a potent and irreversible dual inhibitor of EGFR and human epidermal growth factor receptor 2 (HER2).[4][6] It covalently binds to the cysteine residue at position 797 in EGFR, 805 in HER2, and 803 in ErbB4.[4][5] This irreversible binding blocks the tyrosine kinase activity of these receptors, thereby inhibiting autophosphorylation and downstream signaling pathways involved in cell proliferation, survival, and differentiation.[3][7] By targeting multiple ErbB family members, BIBW 2992 can block signaling from both homodimers and heterodimers, providing a broader inhibition of the ErbB network.[7][8]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by BIBW 2992.

Caption: BIBW 2992 signaling pathway inhibition.

Preclinical Development

In Vitro Kinase and Cellular Assays

BIBW 2992 demonstrated potent inhibitory activity against wild-type and mutant forms of EGFR and HER2 in cell-free kinase assays.[1] Notably, it was significantly more active against the gefitinib-resistant L858R-T790M EGFR double mutant than first-generation inhibitors.[1][9] In cellular assays, BIBW 2992 effectively inhibited the survival of non-small cell lung cancer (NSCLC) cell lines harboring various EGFR mutations.[1]

Table 1: In Vitro Inhibitory Activity of BIBW 2992 (IC50 values)

| Target/Cell Line | IC50 (nM) | Reference(s) |

| Kinase Assays | ||

| EGFR (wt) | 0.5 | [6] |

| EGFR (L858R) | 0.4 | [9] |

| EGFR (L858R/T790M) | 10 | [1] |

| HER2 | 14 | [1] |

| Cellular Assays | ||

| H3255 (L858R) | <1 | [1] |

| NCI-H1975 (L858R/T790M) | ~50-100 | [1][10] |

| PC-9 (del19) | 0.8 | [10] |

| A431 (wt EGFR overexpression) | ~31 | [10] |

| NCI-H1650 | 7,000 | [11] |

In Vivo Tumor Models

In preclinical xenograft and transgenic lung cancer models, BIBW 2992 induced tumor regression and demonstrated superior activity compared to erlotinib.[1][2] Daily oral administration of BIBW 2992 at 20 mg/kg resulted in significant tumor regression in xenograft models.[9]

Clinical Development

The clinical development of BIBW 2992 was primarily conducted through the LUX-Lung program, a series of clinical trials investigating its efficacy and safety in NSCLC patients with EGFR mutations.

Table 2: Key Clinical Trial Results for BIBW 2992 (Afatinib)

| Trial | Phase | Patient Population | Treatment Arms | Key Outcomes | Reference(s) |

| LUX-Lung 1 | IIb/III | Advanced NSCLC, failed prior chemotherapy and EGFR TKI | Afatinib + BSC vs. Placebo + BSC | DCR: 58% vs. 19% | [12][13] |

| LUX-Lung 2 | II | Advanced NSCLC, EGFR mutation-positive, 1st or 2nd line | Afatinib monotherapy | DCR: 86% | [12][13] |

| LUX-Lung 3 | III | Advanced NSCLC, EGFR mutation-positive, 1st line | Afatinib vs. Cisplatin/Pemetrexed | Median PFS: 11.1 vs. 6.9 months (HR 0.58) | [14] |

| LUX-Lung 6 | III | Advanced NSCLC (Asian), EGFR mutation-positive, 1st line | Afatinib vs. Cisplatin/Gemcitabine | Median PFS: 11.0 vs. 5.6 months (HR 0.28) | [14] |

BSC: Best Supportive Care; DCR: Disease Control Rate; PFS: Progression-Free Survival; HR: Hazard Ratio

A pooled analysis of trials showed that afatinib prolonged overall survival compared to standard chemotherapy in patients with common EGFR mutations.[15]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a compound like BIBW 2992.

Caption: General workflow for an in vitro kinase assay.

Methodology:

-

Reagent Preparation : Prepare stock solutions of the kinase (e.g., EGFR wild-type or mutant), a suitable substrate peptide, ATP, and serial dilutions of BIBW 2992 in an appropriate buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA).[16]

-

Pre-incubation : In a 384-well plate, pre-incubate the kinase with varying concentrations of BIBW 2992 for a defined period (e.g., 30 minutes at 27°C) to allow for inhibitor binding.[16]

-

Reaction Initiation : Start the kinase reaction by adding a mixture of ATP and the substrate peptide.[16]

-

Kinetic Measurement : Monitor the reaction progress over time by measuring the signal generated by the phosphorylated substrate (e.g., fluorescence).[16]

-

Data Analysis : Determine the initial reaction velocity from the linear phase of the progress curves. Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[16]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[17]

Methodology:

-

Cell Seeding : Seed cells (e.g., NSCLC cell lines) in a 96-well plate at a predetermined density (e.g., 1x10^4 to 1x10^5 cells/well) and allow them to adhere overnight.[18][19]

-

Compound Treatment : Treat the cells with various concentrations of BIBW 2992 and incubate for a specified period (e.g., 72 hours).

-

MTT Addition : Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[17][19]

-

Solubilization : Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[18][19]

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[17][18]

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of BIBW 2992 in a subcutaneous xenograft model.

Methodology:

-

Cell Preparation and Implantation : Harvest cancer cells (e.g., A549 or NCI-H1975) and resuspend them in a suitable medium, often mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[20][21][22]

-

Tumor Growth and Monitoring : Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using caliper measurements.[23]

-

Drug Administration : Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer BIBW 2992 orally at the desired dose and schedule (e.g., daily). The control group receives a vehicle.[9][23]

-

Efficacy Evaluation : Continue treatment for a predetermined period and monitor tumor growth and the general health of the mice. The primary endpoint is typically tumor growth inhibition or regression.[9]

-

Pharmacodynamic Analysis : At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess the modulation of target phosphorylation (e.g., pEGFR, pAKT).[9][24]

Conclusion

BIBW 2992 (Afatinib) represents a significant advancement in the treatment of EGFR-mutant NSCLC. Its irreversible mechanism of action provides potent and sustained inhibition of the ErbB family of receptors, leading to improved efficacy, particularly in overcoming resistance to first-generation TKIs. The comprehensive preclinical and clinical development program has established its role as an important therapeutic option for this patient population. The methodologies outlined in this guide provide a framework for the continued discovery and evaluation of novel targeted therapies in oncology.

References

- 1. BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. selleckchem.com [selleckchem.com]

- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Afatinib (BIBW 2992) development in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Afatinib as first-line treatment for patients with advanced non-small-cell lung cancer harboring EGFR mutations: focus on LUX-Lung 3 and LUX-Lung 6 phase III trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New afatinib data suggests hope for non-small-cell lung adenocarcinoma patients with EGFR mutations - ecancer [ecancer.org]

- 16. rsc.org [rsc.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. researchhub.com [researchhub.com]

- 20. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. meliordiscovery.com [meliordiscovery.com]

- 22. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]

- 23. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Afatinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib (marketed as Gilotrif®) is a potent, second-generation, irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] It is a key therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR).[2][1] Unlike first-generation EGFR inhibitors such as gefitinib and erlotinib, afatinib forms a covalent bond with specific cysteine residues within the kinase domain of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys803), leading to sustained and irreversible inhibition.[3] This covalent binding mechanism allows afatinib to be effective against certain EGFR mutations that confer resistance to first-generation inhibitors, such as the T790M mutation, albeit with a narrow therapeutic window.[4] This guide provides a detailed exploration of the structure-activity relationship (SAR) of afatinib, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Core Structure of Afatinib

Afatinib is a 4-anilinoquinazoline derivative. Its chemical structure can be divided into three key regions, each contributing to its pharmacological profile:

-

Quinazoline Core: This scaffold serves as the backbone of the molecule and is crucial for its interaction with the ATP-binding pocket of the kinase domain.

-

Anilino Group: The 3-chloro-4-fluoroanilino moiety at the 4-position of the quinazoline ring plays a significant role in the affinity and selectivity of the inhibitor.

-

Michael Acceptor Moiety: The acrylamide group at the 6-position of the quinazoline ring is the "warhead" that forms a covalent bond with the cysteine residue in the active site of the kinase, leading to irreversible inhibition. The solubilizing group attached to this moiety also influences the pharmacokinetic properties of the drug.

Structure-Activity Relationship (SAR) Studies

The following sections summarize the impact of structural modifications on the biological activity of afatinib and its analogs.

Modifications to the Michael Acceptor Moiety

The 4-(dimethylamino)but-2-enamide group at the 6-position of the quinazoline ring is critical for afatinib's irreversible binding and potent activity. However, modifications to this part of the molecule have been explored to modulate activity and pharmacokinetic properties.

In one study, the 4-(dimethylamino)but-2-enamide group was replaced with various substituted cinnamamide moieties.[5] The resulting analogs were evaluated for their cytotoxic activity against several cancer cell lines and their inhibitory activity against EGFR kinase. The results indicated that this replacement did not diminish the antitumor activity, and certain substitutions on the cinnamamide ring could even enhance it.[5]

Table 1: SAR of Afatinib Analogs with Modified Michael Acceptor Moieties [5]

| Compound | R | A549 IC50 (µM) | PC-3 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) | EGFR IC50 (nM) |

| Afatinib | - | 0.05 ± 0.01 | 4.1 ± 2.47 | 5.83 ± 1.89 | 6.81 ± 1.77 | 1.6 |

| 10e | 4-OCH3 | 0.08 ± 0.03 | 8.12 ± 1.02 | 5.03 ± 1.15 | 5.27 ± 1.33 | 9.1 |

| 10k | 2,3,4-triOCH3 | 0.07 ± 0.02 | 7.67 ± 0.97 | 4.65 ± 0.90 | 4.83 ± 1.28 | 3.6 |

Data presented as mean ± standard deviation.

The study concluded that methoxy substitutions on the cinnamamide ring, particularly at the C-4 or C-2,3,4 positions, were beneficial for the activity.[5] This suggests that the lipophilicity and electronic properties of the substituent at this position can be fine-tuned to optimize the inhibitory potential.

Modifications to the Quinazoline Core and Anilino Group

The quinazoline scaffold and the 4-anilino substituent are fundamental for high-affinity binding to the ATP pocket of EGFR. SAR studies on a broad range of quinazoline-based EGFR inhibitors have established several key principles:

-

Substitutions at the 6- and 7-positions of the Quinazoline Ring: Small, alkoxy groups at the 6- and 7-positions generally enhance activity. Afatinib possesses a Michael acceptor at the 6-position and an (S)-tetrahydrofuran-3-yloxy group at the 7-position, both contributing to its high potency.

-

The 4-Anilino Moiety: The 3-chloro-4-fluoro substitution pattern on the anilino ring is a common feature among potent EGFR inhibitors. This substitution pattern is believed to optimize interactions within the hydrophobic pocket of the ATP-binding site.

A review of quinazoline derivatives highlights that the introduction of a fluorine substituent at the C-2 position of a 6-benzamide moiety is vital for inhibitory activity, while a nitro group at the C-5 position of the benzamide can further increase activity against wild-type EGFR.[6]

Afatinib's Kinase Inhibitory Profile

Afatinib is a potent inhibitor of several members of the ErbB family. Its inhibitory activity against wild-type and mutant forms of EGFR, as well as other related kinases, has been extensively characterized.

Table 2: In Vitro Inhibitory Activity of Afatinib against ErbB Family Kinases [3][7]

| Kinase | IC50 (nM) |

| EGFR (wild-type) | 0.5 - 31 |

| EGFR (L858R) | 0.4 |

| EGFR (Exon 19del) | 0.2 |

| EGFR (L858R/T790M) | 10 |

| EGFR (Exon 19del + T790M) | - |

| HER2 (ErbB2) | 14 |

| ErbB4 (HER4) | 1 |

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly demonstrates afatinib's high potency against the activating mutations EGFR L858R and Exon 19 deletion.[3] While it retains activity against the T790M resistance mutation, the required concentration is significantly higher.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are representative protocols for key experiments used in the evaluation of afatinib and its analogs.

In Vitro Kinase Inhibition Assay (EGFR/HER2)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human EGFR or HER2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[8]

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds (e.g., afatinib and analogs) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of test compound or DMSO (for control).

-

2 µL of recombinant kinase solution.

-

2 µL of a mixture of substrate and ATP.[8]

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[8]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.[8]

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A549, PC-9, H1975)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (e.g., afatinib and analogs) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a DMSO-only control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the context of SAR studies.

Afatinib's Mechanism of Action on the ErbB Signaling Pathway

Afatinib exerts its therapeutic effect by blocking the signaling cascades downstream of the ErbB family of receptors. Upon ligand binding, these receptors dimerize and autophosphorylate, activating key signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. By irreversibly inhibiting the kinase activity of EGFR, HER2, and HER4, afatinib effectively shuts down these pro-survival signals.

Caption: Afatinib's inhibition of ErbB receptor signaling pathways.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 value of a test compound against a target kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The structure-activity relationship of afatinib is well-defined, with the 4-anilinoquinazoline scaffold providing the essential framework for high-affinity binding to the EGFR kinase domain, and the Michael acceptor moiety at the 6-position enabling irreversible inhibition through covalent bond formation. SAR studies have demonstrated that while the core structure is highly optimized, modifications to the Michael acceptor moiety can be tolerated and even exploited to fine-tune the compound's activity and properties. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of kinase inhibitor drug discovery and development, facilitating a deeper understanding of afatinib's mechanism of action and guiding the design of next-generation inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and docking studies of afatinib analogs bearing cinnamamide moiety as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. promega.com.cn [promega.com.cn]

Introduction to Afatinib and its Mechanism of Action

An In-Depth Technical Guide to In Vitro Kinase Assays for Determining Afatinib Potency

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for assessing the potency of Afatinib, an irreversible ErbB family blocker, through in vitro kinase assays. It includes detailed experimental protocols, a summary of quantitative potency data, and visualizations of key biological pathways and experimental workflows.

Afatinib (also known as BIBW 2992) is a potent and selective, oral, irreversible ErbB family blocker.[1] It is a second-generation tyrosine kinase inhibitor (TKI) designed to target key drivers of cell proliferation, survival, and metastasis in various cancers. Unlike first-generation reversible TKIs, Afatinib forms a covalent bond with specific cysteine residues within the ATP-binding site of the kinase domains of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and HER4 (ErbB4).[1][2][3] This irreversible binding effectively and permanently shuts down kinase activity, leading to the inhibition of downstream signaling pathways.[1][3]

The covalent attachment occurs at Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4.[4] By blocking ATP from binding, Afatinib prevents receptor autophosphorylation and the subsequent activation of critical signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are central to tumor growth and progression.[5][6][7]

Afatinib Signaling Pathway Inhibition

The ErbB family of receptor tyrosine kinases plays a crucial role in cell signaling. Upon ligand binding, these receptors form homodimers or heterodimers, leading to the activation of their intracellular kinase domains and autophosphorylation of tyrosine residues. These phosphorylated sites act as docking stations for various signaling proteins, initiating downstream cascades that regulate cell growth and survival. Afatinib's irreversible binding short-circuits this entire process at the receptor level.

Principles of In Vitro Kinase Assays

In vitro kinase assays are fundamental biochemical tools used to measure the activity of a kinase enzyme and assess the potency of inhibitory compounds. The core principle involves quantifying the transfer of a phosphate group from a donor molecule, typically ATP, to a specific peptide or protein substrate.[8] The potency of an inhibitor like Afatinib is determined by measuring the reduction in kinase activity across a range of inhibitor concentrations, from which a half-maximal inhibitory concentration (IC50) value is calculated.

Several detection technologies are commonly employed:

-

Radiometric Assays: These traditional assays use radiolabeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP.[8] The incorporation of the radioactive phosphate into the substrate is measured, usually after capturing the substrate on a filter and quantifying with a scintillation counter.[8]

-

Luminescence-Based Assays: These methods, like the ADP-Glo™ Kinase Assay, are widely used for high-throughput screening. They quantify the amount of ADP produced during the kinase reaction. The ADP is converted back to ATP in a coupled reaction, which then drives a luciferase-luciferin reaction to produce a light signal proportional to the initial kinase activity.[9][10]

-

Fluorescence-Based Assays: Techniques such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) can be used to detect the phosphorylation event through changes in the properties of fluorescently labeled substrates or antibodies.

Experimental Protocol: In Vitro Kinase Assay for Afatinib Potency

This section outlines a representative protocol for determining the IC50 value of Afatinib against EGFR and HER2 using a luminescence-based (ADP-Glo™) format. This method is robust, highly sensitive, and amenable to high-throughput applications.

General Experimental Workflow

The workflow involves preparing the reagents, running the kinase reaction in the presence of serially diluted Afatinib, and detecting the resulting signal to quantify kinase inhibition.

Materials and Reagents

| Component | Description | Example Supplier |

| Kinases | Purified, recombinant human EGFR (wild-type, L858R, L858R/T790M) and HER2. | Carna Biosciences, SignalChem |

| Substrate | Specific peptide substrate for the target kinase (e.g., Poly(Glu, Tyr) 4:1). | Sigma-Aldrich |

| Test Compound | Afatinib (BIBW 2992), dissolved in 100% DMSO to create a stock solution. | Selleck Chemicals, LC Labs |

| ATP | Adenosine 5'-triphosphate, high purity. | Sigma-Aldrich |

| Kinase Buffer | 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA. | In-house preparation |

| Detection Kit | ADP-Glo™ Kinase Assay Kit. | Promega |

| Assay Plates | White, opaque, 384-well microplates. | Corning, Greiner |

| Control | 100% Dimethyl Sulfoxide (DMSO) for vehicle control wells. | Sigma-Aldrich |

Detailed Assay Protocol

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Afatinib in 100% DMSO.

-

Create a serial dilution series of Afatinib (e.g., 11-point, 1:3 dilution) in a separate plate using kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[10]

-

Prepare the kinase, substrate, and ATP solutions in kinase buffer to the desired final concentrations. The optimal concentrations, particularly for ATP, should be determined empirically and are often set near the Michaelis constant (Kₘ) for the specific kinase to ensure assay sensitivity.[9][11]

-

-

Kinase Reaction:

-

Add 2.5 µL of each Afatinib dilution or DMSO (for vehicle/no-inhibitor controls) to the appropriate wells of a 384-well assay plate.[10]

-

Add 2.5 µL of the kinase solution (e.g., EGFR or HER2) to each well.

-

Incubate the plate for 10-15 minutes at room temperature to allow Afatinib to bind to the kinase.[10]

-

Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing ATP and the peptide substrate.[10]

-

Incubate the plate for 60 minutes at 30°C.[10]

-

-

Signal Detection (ADP-Glo™):

-

To terminate the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate for 40 minutes at room temperature.[10]

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

-

Incubate for a final 30-60 minutes at room temperature, protecting the plate from light.[10]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a compatible plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the Afatinib concentration.

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[10]

-

Data Presentation: Afatinib Potency

The following tables summarize the in vitro potency of Afatinib against key ErbB family kinases and clinically relevant mutants as determined by cell-free kinase assays.

Table 1: Afatinib IC50/EC50 Values for ErbB Family Kinases

| Target Kinase | IC50 / EC50 (nM) | Assay Type | Notes |

| EGFR (Wild-Type) | 0.5 | Cell-free kinase assay | Potent inhibition of the wild-type receptor.[2][4][12][13] |

| EGFR (L858R mutant) | 0.2 | Cell-free kinase assay | High potency against this common activating mutation.[2] |

| EGFR (del19 mutant) | 0.8 (IC50 for PC-9 cells) | Cell proliferation assay | Highly effective against cells with exon 19 deletions.[14] |

| EGFR (L858R/T790M mutant) | 9.0 | Cell-free kinase assay | Maintains activity against the T790M resistance mutation.[2] |

| HER2 (ErbB2) | 14.0 | Cell-free kinase assay | Potent inhibition of HER2.[4][12][13] |

| HER4 (ErbB4) | 1.0 | Cell-free kinase assay | Strong inhibition of HER4.[4] |

Conclusion

In vitro kinase assays are indispensable for the preclinical characterization of targeted therapies like Afatinib. The data clearly demonstrates that Afatinib is a highly potent, irreversible inhibitor of the ErbB family, with nanomolar activity against wild-type EGFR, HER2, and HER4, as well as clinically important EGFR activating and resistance mutations. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to accurately quantify the potency and selectivity of kinase inhibitors, facilitating the discovery and development of next-generation cancer therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Afatinib treatment in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Afatinib in EGFR T790M-Mutated Non-Small Cell Lung Cancer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afatinib, a second-generation irreversible ErbB family blocker, has a complex and clinically nuanced role in the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. While highly effective against common activating mutations, its utility in the context of the T790M resistance mutation is limited. This technical guide provides a comprehensive analysis of afatinib's preclinical and clinical effects on EGFR T790M-mutated NSCLC. It synthesizes key data on its inhibitory activity, explores the molecular mechanisms of resistance, and details the experimental protocols used to elucidate these findings. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying biology and research methodologies.

Introduction

The landscape of EGFR-mutated NSCLC treatment has been revolutionized by tyrosine kinase inhibitors (TKIs). Afatinib, an irreversible inhibitor of EGFR, HER2, and HER4, demonstrated superiority over first-generation reversible TKIs in certain clinical settings.[1][2] However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, presents a significant clinical challenge.[2][3] The T790M mutation increases the ATP affinity of the EGFR kinase domain, thereby reducing the potency of ATP-competitive inhibitors like first-generation TKIs and, to a lesser extent, afatinib.[4] This guide delves into the preclinical and clinical data that define the activity of afatinib against EGFR T790M, the mechanisms of resistance, and the experimental approaches used in its evaluation.

Preclinical Efficacy of Afatinib on EGFR T790M

In vitro studies have been instrumental in characterizing the inhibitory potential of afatinib against various EGFR mutations. While afatinib shows potent activity against common sensitizing mutations (e.g., exon 19 deletions and L858R), its efficacy against the T790M mutation is markedly reduced.[5]

Quantitative Analysis of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of afatinib against cell lines with different EGFR mutation statuses.

| Cell Line | EGFR Mutation Status | Afatinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | 0.8 | [5] |

| H3255 | L858R | 0.3 | [5] |

| PC-9ER | Exon 19 deletion + T790M | 165 | [5] |

| H1975 | L858R + T790M | 38.4 - 57 | [5][6] |

| PC-9-GR | Acquired T790M | 350.0 | [6] |

| Ba/F3 | L858R + T790M | - | [7] |

| Ba/F3 | G719S + T790M | Reduced sensitivity | [8] |

| Ba/F3 | L861Q + T790M | Reduced sensitivity | [8] |

Table 1: In Vitro Inhibitory Activity of Afatinib Against EGFR-Mutated Cell Lines.

Clinical Efficacy and Resistance

Clinical trials have provided a clearer picture of afatinib's limited role in patients with pre-existing or acquired T790M mutations.

Clinical Trial Outcomes

While afatinib has shown benefit as a first-line treatment for common EGFR mutations, its efficacy is diminished in the T790M resistance setting.[9][10] The LUX-Lung 1 trial, which evaluated afatinib in patients who had progressed on prior EGFR TKIs, did not meet its primary endpoint of overall survival.[11][12] Subsequent third-generation TKIs, such as osimertinib, have been specifically designed to target the T790M mutation and have demonstrated superior efficacy in this patient population.

| Trial | Patient Population | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| LUX-Lung 4 | Advanced NSCLC failed prior gefitinib/erlotinib | Afatinib | - | Prolonged vs. gefitinib/erlotinib | [6] |

| LUX-Lung 1 | Acquired resistance to erlotinib or gefitinib | Afatinib + BSC vs. Placebo + BSC | 7% | 3.3 months | [10][11] |

| Phase II | EGFR-mutated NSCLC | Afatinib (first-line) | 61% | 10.1 months | [11] |

| Real-world study | T790M-positive NSCLC after afatinib | Osimertinib | 75.5% | 14 months (ToT) | [13] |

| GioTag/UpSwinG (Asian patients) | Sequential afatinib and osimertinib (T790M+) | Afatinib -> Osimertinib | - | Median TTF: 30.0 months | [14] |

Table 2: Summary of Key Clinical Trial Data for Afatinib in EGFR-Mutated NSCLC.

Mechanisms of Acquired Resistance to Afatinib

The T790M mutation is the most common mechanism of acquired resistance to afatinib, occurring in approximately 47.6% to 73.1% of patients who progress on the drug.[3][13] However, other resistance mechanisms have been identified, including:

-

Bypass signaling pathways: Activation of alternative pathways such as MET amplification.[15][16]

-

Other EGFR mutations: The C797S mutation, which prevents the covalent binding of irreversible inhibitors like afatinib and osimertinib, has been reported as a mechanism of resistance to third-generation TKIs and, less frequently, to afatinib.[7][10] The L792F mutation has also been identified in vitro.[7]

-

Histologic transformation: Transformation to small cell lung cancer (SCLC).[3]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

Cell Viability Assay (MTS/CCK8 Assay)

Objective: To determine the cytotoxic effects and IC50 values of afatinib on NSCLC cell lines.

Protocol:

-

Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[17]

-

Drug Treatment: Treat the cells with varying concentrations of afatinib for 48-72 hours.

-

Reagent Addition: Add MTS or CCK8 reagent to each well and incubate for 2 hours.[17]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.

Western Blotting

Objective: To assess the effect of afatinib on the phosphorylation of EGFR and downstream signaling proteins (e.g., AKT, ERK).

Protocol:

-

Cell Lysis: Treat cells with afatinib and/or ionizing radiation, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

T790M Mutation Detection in Liquid Biopsy (ddPCR)

Objective: To detect the EGFR T790M mutation in circulating tumor DNA (ctDNA) from plasma samples.

Protocol:

-

Plasma Collection: Collect peripheral blood from patients into EDTA tubes and centrifuge to separate the plasma.

-

ctDNA Extraction: Extract ctDNA from the plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).

-

Droplet Digital PCR (ddPCR):

-

Prepare a reaction mixture containing the extracted ctDNA, ddPCR supermix, and specific primers and probes for EGFR T790M and wild-type EGFR.

-

Generate droplets using a droplet generator.

-

Perform PCR amplification.

-

Read the droplets using a droplet reader to quantify the number of positive and negative droplets for the T790M mutation and wild-type EGFR.

-

-

Data Analysis: Calculate the fractional abundance of the T790M allele.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by Afatinib

Caption: EGFR signaling pathway and the inhibitory action of afatinib.

Mechanism of Resistance via EGFR T790M

Caption: The T790M mutation increases ATP affinity, leading to afatinib resistance.

Experimental Workflow for Assessing Afatinib Resistance

Caption: Workflow for in vitro assessment of afatinib resistance.

Conclusion

Afatinib remains an important therapeutic agent for NSCLC with common EGFR-activating mutations. However, its clinical efficacy is significantly hampered by the T790M resistance mutation. Preclinical data consistently demonstrate a substantially higher IC50 for afatinib in T790M-positive cell lines compared to those with sensitizing mutations alone. While afatinib may have some activity against T790M, it is generally not sufficient to overcome resistance at clinically achievable doses. The development of T790M is a primary mechanism of acquired resistance to afatinib, underscoring the necessity of monitoring for this mutation upon disease progression. The advent of third-generation TKIs has largely addressed this challenge, making the sequential use of EGFR TKIs a standard of care. Future research should continue to explore novel strategies to overcome and prevent T790M-mediated and other mechanisms of resistance to EGFR-targeted therapies.

References

- 1. Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of acquired resistance to afatinib clarified with liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Afatinib in lung cancer harboring EGFR mutation in the LUX-Lung trials: six plus three is greater than seven? - Mitsudomi - Translational Lung Cancer Research [tlcr.amegroups.org]

- 13. Liquid-Biopsy-Based Identification of EGFR T790M Mutation-Mediated Resistance to Afatinib Treatment in Patients with Advanced EGFR Mutation-Positive NSCLC, and Subsequent Response to Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. scienceopen.com [scienceopen.com]

The Cellular Journey of Afatinib: An In-Depth Guide to Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a potent, irreversible, second-generation tyrosine kinase inhibitor (TKI) that targets the ErbB family of receptors, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] Its clinical efficacy in various cancers, particularly non-small cell lung cancer (NSCLC), is intrinsically linked to its ability to reach and accumulate within tumor cells to effectively inhibit its molecular targets.[3] Understanding the mechanisms governing the cellular uptake and subcellular distribution of Afatinib is paramount for optimizing its therapeutic efficacy, overcoming drug resistance, and designing novel drug delivery strategies. This technical guide provides a comprehensive overview of the current knowledge on Afatinib's cellular pharmacokinetics, detailing the transporters involved, its subcellular localization, and the experimental methodologies used to elucidate these processes.

Cellular Uptake and Efflux of Afatinib

The intracellular concentration of Afatinib is a tightly regulated process governed by the interplay of influx and efflux transporters. While passive diffusion may play a role due to Afatinib's physicochemical properties, carrier-mediated transport is a critical determinant of its cellular accumulation.[4]

Influx Mechanisms

Current evidence strongly implicates the role of Solute Carrier (SLC) transporters in the uptake of Afatinib. Specifically, the Organic Cation Transporter 1 (OCT1) , a member of the SLC22A family, has been identified as a key player in the facilitated transport of Afatinib into cancer cells. Studies have shown that inhibition of OCT1 leads to a significant decrease in the intracellular accumulation of Afatinib, highlighting its dominant role in the drug's influx.[4] While the involvement of other SLC transporters such as Organic Anion-Transporting Polypeptides (OATPs) and Organic Cation/Carnitine Transporters (OCTNs) has been investigated for other TKIs, their specific role in Afatinib transport remains an area for further research.[5][6][7][8][9][10][11][12][13]

Efflux Mechanisms

A significant barrier to achieving therapeutic intracellular concentrations of Afatinib is its active removal from the cell by ATP-binding cassette (ABC) transporters. The two primary efflux pumps implicated in Afatinib resistance are P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) .[14] Overexpression of these transporters in cancer cells leads to reduced intracellular drug accumulation and is a well-established mechanism of acquired resistance to Afatinib and other TKIs.

The following diagram illustrates the key transporters involved in the cellular uptake and efflux of Afatinib.

Subcellular Distribution of Afatinib